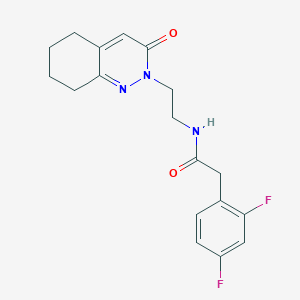

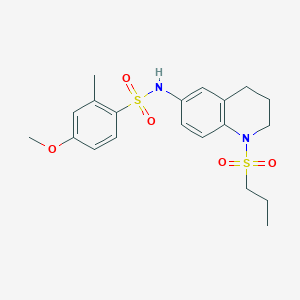

![molecular formula C15H17FN4O2S B2901698 1-(2-fluorophenyl)-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)methanesulfonamide CAS No. 2034239-28-4](/img/structure/B2901698.png)

1-(2-fluorophenyl)-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)methanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “1-(2-fluorophenyl)-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)methanesulfonamide” is a complex organic molecule. It contains an imidazo[1,2-b]pyrazole core, which is a type of heterocyclic compound . These types of compounds are often used in medicinal chemistry due to their wide range of applications .

Chemical Reactions Analysis

Imidazo[1,2-a]pyridines, a similar class of compounds, have been functionalized through various methods including transition metal catalysis, metal-free oxidation, and photocatalysis . These might be applicable to your compound as well.Applications De Recherche Scientifique

a. Neurotensin Receptor Modulation: The compound’s structure suggests it could interact with neurotensin receptors. Investigating its binding affinity and selectivity for specific receptor subtypes may lead to the development of novel neurotensin receptor modulators .

b. Anticancer Agents: Imidazo[1,2-a]pyrimidines exhibit antiproliferative activity against cancer cells. Researchers can explore modifications to enhance their potency, selectivity, and pharmacokinetic properties. Targeting specific kinases or other cellular pathways may yield promising anticancer agents.

a. Multicomponent Reactions: Imidazo[1,2-a]pyrimidines can be synthesized via multicomponent reactions, allowing efficient access to diverse derivatives. Researchers can explore different reaction partners to create structurally varied compounds.

b. Carbon–Nitrogen Bond Formation: Functionalizing the compound at its nitrogen atom can lead to various derivatives. Researchers can use amines, amides, or other nitrogen-containing reagents to introduce substituents.

c. Intramolecular Cyclizations: Intramolecular cyclizations enable the formation of the imidazo[1,2-a]pyrimidine ring system. Researchers can design strategies to achieve this cyclization efficiently.

d. Chiral Compounds Synthesis: Exploring enantioselective methods for asymmetric synthesis can yield chiral imidazo[1,2-a]pyrimidines. These chiral compounds may find applications in drug discovery.

Other Applications

Beyond medicinal chemistry and synthetic routes, researchers can investigate the compound’s potential in other fields:

a. Materials Science: Imidazo[1,2-a]pyrimidines may serve as building blocks for functional materials, such as organic semiconductors or luminescent molecules.

b. Agrochemicals: Exploring the compound’s pesticidal or herbicidal properties could lead to novel agrochemicals.

Mécanisme D'action

Target of Action

It is known that imidazo[1,2-a]pyridines, a class of heterocyclic scaffolds to which this compound belongs, have wide applications in medicinal chemistry . They are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .

Mode of Action

Imidazo[1,2-a]pyridines are known to undergo various chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation .

Biochemical Pathways

Imidazo[1,2-a]pyridines are known to be involved in various radical reactions for their direct functionalization through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Result of Action

It is known that imidazo[1,2-a]pyridines have wide applications in medicinal chemistry , suggesting that they may have diverse effects at the molecular and cellular levels.

Action Environment

It is known that the synthesis and functionalization of imidazo[1,2-a]pyridines can involve various strategies such as transition metal catalysis, metal-free oxidation, and photocatalysis , which could potentially be influenced by environmental conditions.

Propriétés

IUPAC Name |

1-(2-fluorophenyl)-N-[2-(6-methylimidazo[1,2-b]pyrazol-1-yl)ethyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17FN4O2S/c1-12-10-15-19(8-9-20(15)18-12)7-6-17-23(21,22)11-13-4-2-3-5-14(13)16/h2-5,8-10,17H,6-7,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLLXRTKHIZMAPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C=CN(C2=C1)CCNS(=O)(=O)CC3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17FN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-fluorophenyl)-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)methanesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

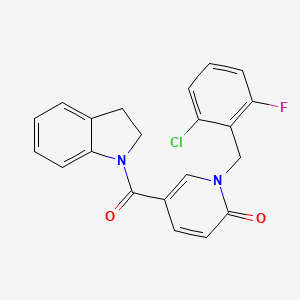

![Ethyl 3-({[2-(5-methyl-2-thienyl)-1,3-thiazol-4-yl]carbonyl}amino)benzoate](/img/structure/B2901615.png)

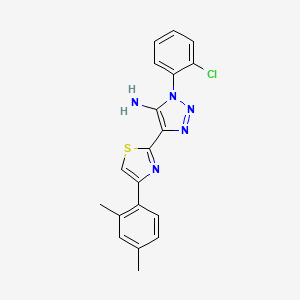

![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2901616.png)

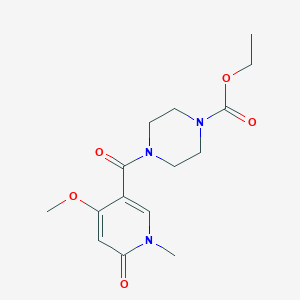

![N-benzyl-N-(4-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2901619.png)

![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(dimethylamino)benzamide](/img/structure/B2901621.png)

![5-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl)thiophene-2-carboxylic acid](/img/structure/B2901625.png)

![3-(4-(methylsulfonyl)phenyl)-1-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2901626.png)

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)isobutyramide](/img/structure/B2901629.png)

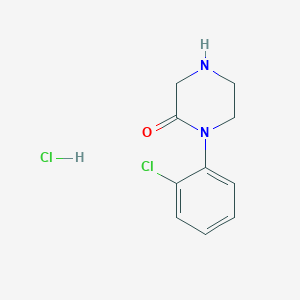

![3-[(1,1-Dioxo-1,4-thiazinan-4-yl)methyl]benzoic acid;hydrochloride](/img/structure/B2901638.png)